molecular formula C15H15N3O2 B6443521 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine CAS No. 2548985-80-2

5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine

Cat. No.: B6443521
CAS No.: 2548985-80-2
M. Wt: 269.30 g/mol
InChI Key: DYKOLGPOKUSAFX-UHFFFAOYSA-N
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Description

5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine is a complex organic compound that features a benzodioxole ring fused to a pyrimidine ring, with a cyclopropylmethyl group attached to the nitrogen atom of the pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling of Benzodioxole and Pyrimidine Rings: This step often involves the use of a palladium-catalyzed cross-coupling reaction.

    Introduction of the Cyclopropylmethyl Group: This can be done through nucleophilic substitution reactions using cyclopropylmethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with active site residues. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    5-(2H-1,3-benzodioxol-5-yl)pyrimidin-2-amine: Lacks the cyclopropylmethyl group, which may result in different binding properties and biological activities.

    N-(cyclopropylmethyl)pyrimidin-2-amine: Lacks the benzodioxole ring, which may affect its ability to interact with certain molecular targets.

Uniqueness

The presence of both the benzodioxole ring and the cyclopropylmethyl group in 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine makes it unique in terms of its structural features and potential biological activities. This combination of functional groups can lead to enhanced binding affinity, selectivity, and overall therapeutic potential.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKOLGPOKUSAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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